![molecular formula C19H29NO B11840475 Butanamide, N-[(5-butyl-1,2,3,4-tetrahydro-1-naphthalenyl)methyl]- CAS No. 820974-74-1](/img/structure/B11840475.png)
Butanamide, N-[(5-butyl-1,2,3,4-tetrahydro-1-naphthalenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-Butyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)butyramide is a chemical compound with the molecular formula C19H29NO It is a derivative of naphthalene, specifically a tetrahydronaphthalene, which is a hydrogenated form of naphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Butyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)butyramide typically involves the following steps:
Starting Material: The synthesis begins with 5-butyl-1,2,3,4-tetrahydronaphthalene.
Functionalization: The tetrahydronaphthalene is functionalized by introducing a butyramide group. This can be achieved through a reaction with butyric acid or its derivatives under appropriate conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-((5-Butyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
Potential Therapeutic Uses:
Research indicates that compounds similar to Butanamide, N-[(5-butyl-1,2,3,4-tetrahydro-1-naphthalenyl)methyl]- may exhibit significant biological activities. These could include:
- Cognitive Enhancement: There is ongoing research into the effects of naphthalene derivatives on cognitive functions. Compounds with similar structures have been associated with improved memory and learning capabilities .
- Neurological Disorders: The unique pharmacological profile suggests potential applications in treating neurological disorders. Investigations into related compounds have shown promise in modulating neurotransmitter systems .
Case Studies:
Recent studies have explored the effects of naphthalene derivatives on various biological systems. For instance:
- Cognitive Enhancers: Research has identified several new psychoactive substances that share structural similarities with Butanamide, N-[(5-butyl-1,2,3,4-tetrahydro-1-naphthalenyl)methyl]-, which have been classified based on their neurological effects and potential therapeutic applications .
- Pharmacodynamics: A study focusing on azole-catalyzed aminolysis highlighted mechanisms that could be relevant for understanding how Butanamide derivatives interact at the molecular level within biological systems .
Mechanism of Action
The mechanism of action of N-((5-Butyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)butyramide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
5-Butyl-1,2,3,4-tetrahydronaphthalene: A precursor in the synthesis of the compound.
Naphthalene derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
N-((5-Butyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)butyramide is unique due to its specific combination of a tetrahydronaphthalene core with a butyramide functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Biological Activity
Butanamide, N-[(5-butyl-1,2,3,4-tetrahydro-1-naphthalenyl)methyl]- (CAS No. 820974-74-1) is a chemical compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C19H29NO
- Molecular Weight : 287.224 g/mol
- InChIKey : KGSFTVUDMJKHOT-UHFFFAOYSA-N
- SMILES : CCCCC1=C2CCCC(C2=CC=C1)CNC(=O)CCC
The specific mechanisms by which Butanamide, N-[(5-butyl-1,2,3,4-tetrahydro-1-naphthalenyl)methyl]- exerts its biological effects are still under investigation. However, compounds with similar structures have demonstrated activity through various pathways:
- Anti-inflammatory Effects : Some naphthalene derivatives have been shown to inhibit pro-inflammatory cytokines such as IL-6 and IL-1β in vitro and in vivo models. For instance, studies involving related compounds have indicated their ability to modulate the STAT3/NF-kB signaling pathways, which are crucial in inflammatory responses .
- Neuroprotective Properties : Compounds structurally related to Butanamide have been evaluated for their neuroprotective effects, particularly in models of neurodegenerative diseases. They may act as activators of neuronal potassium channels (Kv7), which are important for neuronal excitability and protection against excitotoxicity .
Biological Activity Overview
The biological activity of Butanamide can be summarized in the following table:
Study 1: Anti-inflammatory Activity
In a study assessing the anti-inflammatory properties of related compounds, it was found that several naphthalene derivatives significantly reduced mRNA levels of IL-6 and IL-1β in human keratinocyte cells treated with lipopolysaccharides (LPS). The compounds were administered at concentrations up to 10 μM with notable suppression observed in cytokine expression levels .
Study 2: Neuroprotective Effects
Another study investigated the neuroprotective potential of naphthalene derivatives on neuronal cell lines subjected to oxidative stress. The results indicated that these compounds could enhance cell viability and reduce markers of oxidative damage through modulation of potassium channels .
Properties
CAS No. |
820974-74-1 |
---|---|
Molecular Formula |
C19H29NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-[(5-butyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]butanamide |
InChI |
InChI=1S/C19H29NO/c1-3-5-9-15-10-6-13-18-16(11-7-12-17(15)18)14-20-19(21)8-4-2/h6,10,13,16H,3-5,7-9,11-12,14H2,1-2H3,(H,20,21) |
InChI Key |
KGSFTVUDMJKHOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C2CCCC(C2=CC=C1)CNC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.